molecular formula C18H10Cl2F3NO3 B2443099 [5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate CAS No. 338777-00-7

[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate

Cat. No.: B2443099
CAS No.: 338777-00-7
M. Wt: 416.18
InChI Key: NMYHIMMTROWXDI-UHFFFAOYSA-N
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Description

[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of dichlorophenyl, oxazolyl, and trifluoromethylbenzoate moieties, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Esterification: The final step involves the esterification of the oxazole derivative with 3-(trifluoromethyl)benzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl benzoate
  • [5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate
  • [5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 2-(trifluoromethyl)benzoate

Uniqueness

The presence of the trifluoromethyl group in [5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds. This makes it particularly valuable in applications requiring enhanced bioavailability and resistance to metabolic degradation.

Properties

IUPAC Name

[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2F3NO3/c19-14-5-4-10(7-15(14)20)16-8-13(24-27-16)9-26-17(25)11-2-1-3-12(6-11)18(21,22)23/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYHIMMTROWXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)OCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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